molecular formula C8H6FNO6S B11859386 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid CAS No. 185945-90-8

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

Katalognummer: B11859386
CAS-Nummer: 185945-90-8
Molekulargewicht: 263.20 g/mol
InChI-Schlüssel: OLXXAKDTIWQLND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a fluorinated aromatic compound with significant applications in various fields of chemistry and industry. The presence of fluorine, methylsulfonyl, and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Sulfonylation: Introduction of the methylsulfonyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and sulfonyl chlorides for sulfonylation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-4-(methylsulfonyl)-2-aminobenzoic acid.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to participate in hydrogen bonding and other interactions, while the nitro and methylsulfonyl groups contribute to its reactivity. These interactions can affect various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-2-nitrobenzoic acid: Lacks the methylsulfonyl group.

    4-(Methylsulfonyl)-2-nitrobenzoic acid: Lacks the fluorine atom.

    5-Fluoro-4-(methylsulfonyl)benzoic acid: Lacks the nitro group.

Uniqueness

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is unique due to the combination of fluorine, nitro, and methylsulfonyl groups in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it valuable for various applications.

Eigenschaften

CAS-Nummer

185945-90-8

Molekularformel

C8H6FNO6S

Molekulargewicht

263.20 g/mol

IUPAC-Name

5-fluoro-4-methylsulfonyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H6FNO6S/c1-17(15,16)7-3-6(10(13)14)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

OLXXAKDTIWQLND-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.